Ammonium oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ammonium oxalate is an inorganic salt composed of two ions, ammonium and oxalate, which are both part of the oxalate family. It is a white crystalline solid with a melting point of 145°C and is soluble in water. This compound has been used in a variety of scientific applications, including synthesis, research, and laboratory experiments. It is a versatile compound, with many different biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Aerosol Science : Ammonium oxalate is studied in aerosol mass spectrometric measurements, particularly in investigating the crystal hydrates of oxalates and their ionization efficiency in an Aerosol Mass Spectrometer (AMS) (Mensah et al., 2011).

Environmental Chemistry : It's used in evaluating the efficiency and selectivity of extracting trace elements like Cd, Cu, Ni, Pb, and Zn from soils (Benítez & Dubois, 1999).

Heritage Science : this compound is applied for the consolidation of powdering porous limestone and interacts with natural salt mixtures in historical structures (Dreyfuss, 2019).

Material Science : It serves as a template for sol−gel reactions in the production of hollow silica fibers and filaments (Miyaji et al., 1999).

Medical Research : this compound is utilized in the direct determination of ultra-trace nickel in serum, demonstrating its importance in biomedical research (Fu-sheng & Wen-qi, 1984).

Electro-Optical Applications : It has potential use as an electro-optical modulator due to its high figures of merit in electro-optical materials (Adhav et al., 1989).

Inorganic Chemistry : this compound is used in synthesizing compounds with anionic 1D chains, demonstrating antiferromagnetic intrachain interactions, and spin canting in magnetic studies (Xu et al., 2007).

Urology : It's used in studies for inducing the formation of calcium oxalate crystals, the most common type of urinary tract stones, in artificial urines (Laube et al., 2001).

Agriculture : this compound influences the accumulation of oxalate in plants and affects the uptake of minerals like nitrogen, sodium, calcium, and magnesium in napiergrass (Rahman et al., 2010).

Catalysis : It's studied as a precursor for preparing catalysts such as Nb2O5/Al2O3, demonstrating its significance in catalytic processes (Mendes et al., 2003).

Wirkmechanismus

Target of Action

Ammonium oxalate, an ammonium salt of oxalic acid, primarily targets the blood coagulation system and minerals such as pyrite . In the blood coagulation system, it acts as an anticoagulant , preventing or inhibiting the coagulation of blood plasma . In mineralogy, it interacts with minerals like pyrite, enhancing their hydrophobicity and facilitating their separation from other minerals .

Mode of Action

This compound interacts with its targets in different ways. In mineralogy, it strongly activates pyrite in high alkalinity and high Ca2+ systems, increasing the hydrophobicity of pyrite and facilitating its separation from other minerals like arsenopyrite .

Biochemical Pathways

It’s known that ammonium salts, including this compound, can improve the recovery of minerals like pyrite . In the human body, it is produced by the metabolism of glyoxylic acid or ascorbic acid .

Result of Action

The action of this compound results in various effects depending on the context. In the blood coagulation system, it prevents or inhibits the coagulation of blood plasma . In mineralogy, it increases the hydrophobicity of pyrite, facilitating its separation from other minerals .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in mineralogy, the activation of pyrite by this compound is enhanced in high alkalinity and high Ca2+ systems . In the human body, the production of this compound can be influenced by the presence of certain metabolites like glyoxylic acid or ascorbic acid .

Safety and Hazards

Zukünftige Richtungen

The use of ammonium oxalate for the formation of a less soluble protective layer on Pentelic marble slabs has been studied . Another study investigated the efficiency of applying this compound for the protection of monumental limestone by poultice, immersion, and brushing methods . These studies suggest potential future directions for the use of this compound in the preservation of cultural heritage materials.

Biochemische Analyse

Biochemical Properties

Ammonium oxalate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is produced in the body of vertebrates by metabolism of glyoxylic acid or ascorbic acid . It is not metabolized but excreted in the urine .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For example, it has been shown to induce apoptosis in tumor cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been shown to coordinate with nickel atoms, causing an increase in surface energy and atomic stacking rate of the (020) crystal plane, which is fundamental for the oriented growth of nickel oxalate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been used to treat samples of cretaceous limestone with different application methods and varying treatment times to test the efficiency of surface and in-depth formation of a protective layer of calcium oxalate .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on oxalate poisoning in domestic animals suggests that diets containing low levels of oxalate-rich plants induced mild hypocalcaemia and increased water intake .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced in the body of vertebrates by metabolism of glyoxylic acid or ascorbic acid . It is not metabolized but excreted in the urine .

Subcellular Localization

Research on other compounds suggests that the localization of a compound within a cell can significantly impact its activity or function .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Ammonium oxalate can be achieved through a simple acid-base reaction between oxalic acid and ammonium hydroxide.", "Starting Materials": [ "Oxalic acid", "Ammonium hydroxide", "Deionized water" ], "Reaction": [ "Dissolve 0.5 moles of oxalic acid in 500 mL of deionized water", "Add 0.5 moles of ammonium hydroxide to the oxalic acid solution", "Stir the mixture until all the solids have dissolved", "Filter the solution to remove any solids or impurities", "Evaporate the filtrate to dryness to obtain Ammonium oxalate as a white crystalline solid", "The chemical equation for the reaction is: H2C2O4 + 2NH4OH -> (NH4)2C2O4 + 2H2O" ] } | |

CAS-Nummer |

1113-38-8 |

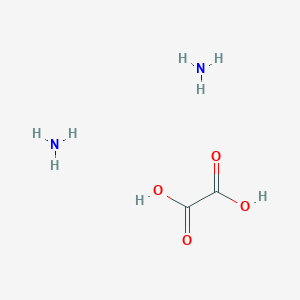

Molekularformel |

C2H5NO4 |

Molekulargewicht |

107.07 g/mol |

IUPAC-Name |

azanium;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C2H2O4.H3N/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H3 |

InChI-Schlüssel |

AJGPQPPJQDDCDA-UHFFFAOYSA-N |

Isomerische SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+] |

SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+] |

Kanonische SMILES |

C(=O)(C(=O)[O-])O.[NH4+] |

Dichte |

1.5 at 65.3 °F (USCG, 1999) Relative density (water = 1): 1.50 |

Andere CAS-Nummern |

1113-38-8 14258-49-2 |

Physikalische Beschreibung |

Solid; [Merck Index] |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

14258-49-2 |

Löslichkeit |

Solubility in water, g/l at 20 °C: 45 (moderate) |

Synonyme |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.